N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a 3-methoxybenzamide moiety. This structure combines aromatic, electron-withdrawing (chlorophenyl), and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTXGMAXLGSRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-aminothiazole as the primary starting materials.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminothiazole to form the thiazole ring.
Methoxylation: The resulting compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 3-position of the benzamide ring
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nucleophiles
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: The compound is used in the development of agrochemicals and biocides due to its pesticidal properties
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell growth. It inhibits the activity of key enzymes, disrupting essential metabolic pathways.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death. .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzamide-thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations
The 3-methoxy group on the benzamide (target compound) may improve solubility compared to 4-chloro (in anti-inflammatory agents) or 2-phenoxy substituents .
Receptor Selectivity: Compound 17 () replaces the thiazole with a piperazine-ethyl chain, achieving nanomolar D4 receptor affinity. This highlights the importance of flexible linkers in neurological targeting versus rigid thiazole cores .
Biological Target Divergence: Minor structural changes lead to vastly different applications. For example:
- 2-Phenoxybenzamide () modulates plant growth, whereas 4-chlorobenzamide () shows anti-inflammatory activity .
Physicochemical and Computational Insights
- LogP Values : Compounds with logP ~2.5 (e.g., ’s D4 ligands) exhibit optimal brain penetration, whereas bulkier substituents (e.g., nitro groups in ) may reduce bioavailability .
- Electronic Effects : Tools like Multiwfn () could analyze electron density distribution, explaining how methoxy (electron-donating) versus chloro (electron-withdrawing) groups influence binding .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on antiviral and antibacterial properties, along with relevant pharmacological studies.
The compound's molecular structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O2S |
| Molecular Weight | 356.826 g/mol |
| LogP | 4.991 |
| PSA | 87.30 Ų |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an anti-HBV (Hepatitis B Virus) agent. In vitro and in vivo evaluations have demonstrated that this compound (referred to as IMB-0523 in some literature) exhibits broad-spectrum antiviral effects. The mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication .
Case Study: Anti-HBV Activity
In a study assessing the anti-HBV activity of IMB-0523:
- In Vitro Testing: The compound was tested on HepG2.2.15 cells, showing significant inhibition of HBV replication.
- In Vivo Testing: The duck HBV model was utilized to evaluate the compound's efficacy in a living organism, confirming its potential as an effective anti-HBV agent .
Antibacterial Activity
Beyond its antiviral properties, this compound has also been evaluated for antibacterial activity. In a comparative study:
- The compound exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.
- It was also noted for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. The presence of the thiazole ring and the chlorophenyl group enhances its interaction with biological targets, contributing to its efficacy as both an antiviral and antibacterial agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been investigated in animal models:
- Absorption: The compound demonstrates good absorption characteristics due to its lipophilicity.
- Distribution: Its distribution is influenced by the LogP value, suggesting effective tissue penetration.
- Metabolism: Studies indicate metabolic stability due to alkylation at the amine group, which may prolong its biological effects.
- Toxicity: Acute toxicity assessments in mice revealed no significant adverse effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
